molecular formula C17H19N B13433373 Bis(4-methylbenzyl)methanimine

Bis(4-methylbenzyl)methanimine

Cat. No.: B13433373
M. Wt: 237.34 g/mol
InChI Key: TWOYZWWNMFQEJW-UHFFFAOYSA-N
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Description

Bis(4-methylbenzyl)methanimine: is an organic compound with the molecular formula C17H19N It is a type of imine, which is characterized by the presence of a carbon-nitrogen double bond

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(4-methylbenzyl)methanimine can be synthesized through the condensation reaction of 4-methylbenzylamine with formaldehyde. The reaction typically involves mixing equimolar amounts of 4-methylbenzylamine and formaldehyde in an appropriate solvent, such as ethanol, under reflux conditions. The reaction proceeds via the formation of an intermediate imine, which then undergoes further condensation to yield the final product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts, such as acidic or basic catalysts, can enhance the reaction rate and yield. Additionally, purification steps, such as distillation or recrystallization, are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Bis(4-methylbenzyl)methanimine is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules, including pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound derivatives have been investigated for their potential antimicrobial and anticancer activities. The compound’s ability to form stable complexes with metal ions makes it useful in the design of metal-based drugs .

Industry: The compound is utilized in the production of polymers and materials with specific properties. Its reactivity and stability make it suitable for applications in coatings, adhesives, and sealants .

Mechanism of Action

The mechanism of action of Bis(4-methylbenzyl)methanimine involves its interaction with various molecular targets. The imine group can participate in nucleophilic addition reactions, forming covalent bonds with nucleophiles. This reactivity is exploited in the design of enzyme inhibitors and other bioactive molecules. Additionally, the aromatic rings can engage in π-π stacking interactions, contributing to the compound’s binding affinity with biological targets .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both the imine group and two 4-methylbenzyl groups. This combination imparts distinct reactivity and binding properties, making it valuable in synthetic and medicinal chemistry .

Properties

Molecular Formula

C17H19N

Molecular Weight

237.34 g/mol

IUPAC Name

1,3-bis(4-methylphenyl)propan-2-imine

InChI

InChI=1S/C17H19N/c1-13-3-7-15(8-4-13)11-17(18)12-16-9-5-14(2)6-10-16/h3-10,18H,11-12H2,1-2H3

InChI Key

TWOYZWWNMFQEJW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC(=N)CC2=CC=C(C=C2)C

Origin of Product

United States

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